N-Boc-3-iodo-DL-alanine benzyl ester
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Overview
Description
N-Boc-3-iodo-DL-alanine benzyl ester is a synthetic organic compound with the molecular formula C15H20INO4. It is commonly used in organic synthesis, particularly in the field of peptide chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group, an iodine atom, and a benzyl ester group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of N-Boc-3-iodo-DL-alanine benzyl ester typically begins with DL-alanine.
Protection of Amino Group: The amino group of DL-alanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Iodination: The protected alanine is then subjected to iodination using iodine and a suitable oxidizing agent like sodium iodide in an organic solvent such as dichloromethane.
Esterification: The carboxyl group is esterified with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: Techniques such as crystallization, distillation, or chromatography are employed to purify the final product.
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to ensure product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The iodine atom in N-Boc-3-iodo-DL-alanine benzyl ester can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Deprotection Reactions: The Boc protecting group can be removed using acids like trifluoroacetic acid (TFA), and the benzyl ester can be cleaved using hydrogenation or catalytic transfer hydrogenation.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or amines in polar aprotic solvents like dimethylformamide (DMF).
Deprotection: Trifluoroacetic acid (TFA) for Boc removal; palladium on carbon (Pd/C) with hydrogen for benzyl ester cleavage.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Major Products Formed
Substitution Products: Depending on the nucleophile used, products like azido, thiocyanato, or amino derivatives.
Deprotected Amino Acids: Free amino acids or peptides after removal of protecting groups.
Peptide Chains: Longer peptide sequences when used in peptide synthesis.
Scientific Research Applications
Chemistry
Peptide Synthesis: N-Boc-3-iodo-DL-alanine benzyl ester is widely used as a building block in the synthesis of peptides and peptidomimetics.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology
Protein Engineering: Used in the synthesis of modified peptides and proteins for studying structure-function relationships.
Enzyme Inhibition Studies: Helps in the design of enzyme inhibitors by incorporating into peptide sequences.
Medicine
Drug Development: Utilized in the synthesis of peptide-based drugs and prodrugs.
Diagnostic Agents: Incorporated into peptides used in diagnostic imaging and assays.
Industry
Pharmaceutical Manufacturing: Employed in the large-scale synthesis of peptide drugs.
Biotechnology: Used in the production of synthetic peptides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of N-Boc-3-iodo-DL-alanine benzyl ester primarily involves its role as a synthetic intermediate. It participates in various chemical reactions due to the presence of reactive functional groups:
Iodine Atom: Acts as a leaving group in substitution reactions.
Boc Group: Provides protection to the amino group during synthesis, preventing unwanted side reactions.
Benzyl Ester: Protects the carboxyl group and can be selectively removed under mild conditions.
Comparison with Similar Compounds
Similar Compounds
N-Boc-3-chloro-DL-alanine benzyl ester: Similar structure but with a chlorine atom instead of iodine.
N-Boc-3-bromo-DL-alanine benzyl ester: Contains a bromine atom instead of iodine.
N-Boc-3-fluoro-DL-alanine benzyl ester: Features a fluorine atom in place of iodine.
Uniqueness
Reactivity: The iodine atom in N-Boc-3-iodo-DL-alanine benzyl ester is more reactive in substitution reactions compared to chlorine, bromine, or fluorine, making it a valuable intermediate in organic synthesis.
Versatility: The combination of Boc and benzyl ester protecting groups provides flexibility in multi-step synthetic routes, allowing for selective deprotection and functionalization.
This compound is a crucial compound in the field of organic and peptide chemistry, offering unique reactivity and versatility for various scientific and industrial applications.
Properties
IUPAC Name |
benzyl 3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20INO4/c1-15(2,3)21-14(19)17-12(9-16)13(18)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXFSYLOWHQCEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CI)C(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20INO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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